An In-depth Technical Guide to 2-Methylhepta-3,5-diyn-2-ol
An In-depth Technical Guide to 2-Methylhepta-3,5-diyn-2-ol
Introduction
2-Methylhepta-3,5-diyn-2-ol is a tertiary alcohol containing a conjugated diyne functional group. This unique combination of a hydrophilic alcohol and a lipophilic, rigid diyne moiety suggests potential applications in medicinal chemistry, materials science, and as a synthon in complex organic synthesis. The diyne functionality can participate in a variety of chemical transformations, including polymerization, cycloaddition reactions, and metal-catalyzed cross-coupling reactions. The tertiary alcohol group can be a site for further functionalization or can influence the molecule's solubility and biological interactions.
Predicted Chemical and Physical Properties
The properties of 2-Methylhepta-3,5-diyn-2-ol have been estimated based on data from analogous compounds such as 2-Methylhepta-3,5-dien-2-ol and other alkynyl alcohols.
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₁₀O | |
| Molecular Weight | 122.16 g/mol | |
| Appearance | Colorless to pale yellow liquid | Based on similar small organic molecules. |
| Boiling Point | ~180-190 °C | Estimated based on similar alkynyl alcohols. |
| Melting Point | Not applicable (liquid at room temperature) | |
| Density | ~0.9 g/mL | Estimated based on similar compounds. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, diethyl ether). Limited solubility in water. | The polar alcohol group provides some water solubility, while the hydrocarbon backbone limits it. |
| CAS Number | Not assigned | This compound is not currently indexed with a CAS number. |
Experimental Protocols: Synthesis of 2-Methylhepta-3,5-diyn-2-ol
The synthesis of 2-Methylhepta-3,5-diyn-2-ol can be envisioned as a two-step process: first, the formation of the hepta-1,3-diyne backbone, followed by the addition of a methyl group and a hydroxyl group to one of the terminal alkynes via reaction with acetone. A plausible synthetic route is outlined below.
Step 1: Synthesis of Hepta-1,3-diyne via Cadiot-Chodkiewicz Coupling
This step involves the copper-catalyzed cross-coupling of a terminal alkyne (propyne) with a bromoalkyne (1-bromo-1-butyne).
Materials:
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Propyne (can be generated in situ or used as a condensed gas)
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1-Bromo-1-butyne
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Copper(I) chloride (CuCl)
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Ethylamine (70% in water)
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Hydroxylamine hydrochloride
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Methanol
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Diethyl ether
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
Procedure:
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A reaction flask is charged with copper(I) chloride and hydroxylamine hydrochloride in methanol under an inert atmosphere (e.g., argon or nitrogen).
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The mixture is cooled in an ice bath, and aqueous ethylamine is added dropwise, resulting in a color change indicating the formation of the copper(I) acetylide complex.
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A solution of 1-bromo-1-butyne in methanol is added to the reaction mixture.
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Propyne gas is then bubbled through the solution, or a solution of propyne in a suitable solvent is added slowly.
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The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting materials.
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Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of ammonium chloride.
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The aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude hepta-1,3-diyne.
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The crude product is purified by column chromatography on silica gel.
Step 2: Formation of 2-Methylhepta-3,5-diyn-2-ol
This step involves the nucleophilic addition of the terminal acetylide of hepta-1,3-diyne to acetone.
Materials:
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Hepta-1,3-diyne (from Step 1)
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n-Butyllithium (n-BuLi) in hexanes
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Anhydrous acetone
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Diethyl ether
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Anhydrous magnesium sulfate
Procedure:
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Hepta-1,3-diyne is dissolved in anhydrous THF in a flask under an inert atmosphere and cooled to -78 °C.
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n-Butyllithium in hexanes is added dropwise to the solution, and the mixture is stirred for a period to allow for the formation of the lithium acetylide.
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Anhydrous acetone is then added dropwise to the reaction mixture at -78 °C.
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The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC).
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The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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The aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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The resulting crude 2-Methylhepta-3,5-diyn-2-ol is purified by column chromatography on silica gel.
Visualizations
Synthesis Workflow
